Isopropyl (R)-3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate
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Overview
Description
Isopropyl ®-3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties that could be explored in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ®-3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Amination: Introduction of the amino group at the 4-position of the indazole ring.
Esterification: The benzoic acid derivative is esterified with isopropyl alcohol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ®-3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the indazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Isopropyl ®-3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole cores but different substituents.
Benzoate Esters: Compounds with benzoate ester functional groups but different aromatic or heterocyclic rings.
Uniqueness
Isopropyl ®-3-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoate may have unique properties due to the specific combination of the indazole core and the benzoate ester group. This could result in distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
propan-2-yl 3-[(4R)-4-amino-4,5,6,7-tetrahydroindazol-1-yl]benzoate |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)22-17(21)12-5-3-6-13(9-12)20-16-8-4-7-15(18)14(16)10-19-20/h3,5-6,9-11,15H,4,7-8,18H2,1-2H3/t15-/m1/s1 |
InChI Key |
RHHZDYVWNRYQEZ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N2C3=C(C=N2)[C@@H](CCC3)N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N2C3=C(C=N2)C(CCC3)N |
Origin of Product |
United States |
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